molecular formula C17H14Cl3N3O4S B12470033 N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]-N-(2,4,5-trichlorophenyl)methanesulfonamide

N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]-N-(2,4,5-trichlorophenyl)methanesulfonamide

Cat. No.: B12470033
M. Wt: 462.7 g/mol
InChI Key: WPLAYQFDZATQNQ-UHFFFAOYSA-N
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Description

N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]-N-(2,4,5-trichlorophenyl)methanesulfonamide is a complex organic compound that features a quinoxaline ring fused with a sulfonamide group. This compound is of interest due to its potential therapeutic properties and its versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]-N-(2,4,5-trichlorophenyl)methanesulfonamide typically involves the following steps:

    Formation of the Quinoxaline Ring: The quinoxaline ring can be synthesized through the condensation of o-phenylenediamine with a diketone, such as glyoxal or benzil, under acidic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the quinoxaline derivative with methanesulfonyl chloride in the presence of a base, such as triethylamine.

    Attachment of the Trichlorophenyl Group: The final step involves the coupling of the intermediate with 2,4,5-trichloroaniline under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoxaline ring, leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to hydroxyl groups.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinoxaline N-oxides.

    Reduction: Hydroxyl derivatives of the original compound.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]-N-(2,4,5-trichlorophenyl)methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline ring can intercalate with DNA, while the sulfonamide group can form hydrogen bonds with amino acid residues in proteins, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydroquinoxalin-2-ones: These compounds share the quinoxaline core structure and exhibit similar biological activities.

    Sulfonamides: Compounds with the sulfonamide group are known for their antibacterial properties.

Uniqueness

N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]-N-(2,4,5-trichlorophenyl)methanesulfonamide is unique due to the combination of the quinoxaline ring and the sulfonamide group, which imparts a distinct set of chemical and biological properties

Properties

Molecular Formula

C17H14Cl3N3O4S

Molecular Weight

462.7 g/mol

IUPAC Name

N-[2-oxo-2-(3-oxo-2,4-dihydroquinoxalin-1-yl)ethyl]-N-(2,4,5-trichlorophenyl)methanesulfonamide

InChI

InChI=1S/C17H14Cl3N3O4S/c1-28(26,27)23(15-7-11(19)10(18)6-12(15)20)9-17(25)22-8-16(24)21-13-4-2-3-5-14(13)22/h2-7H,8-9H2,1H3,(H,21,24)

InChI Key

WPLAYQFDZATQNQ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N(CC(=O)N1CC(=O)NC2=CC=CC=C21)C3=CC(=C(C=C3Cl)Cl)Cl

Origin of Product

United States

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